molecular formula C16H12Cl2F3NO2 B3527417 3,5-dichloro-4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzamide

3,5-dichloro-4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3527417
M. Wt: 378.2 g/mol
InChI Key: TVTWFKCAWJHBKA-UHFFFAOYSA-N
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Description

3,5-dichloro-4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound characterized by the presence of dichloro, ethoxy, and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 3,5-dichloro-4-ethoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Amidation: The resulting amine is reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethoxy group can be oxidized to a carboxylic acid, and the amide group can be reduced to an amine.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products with different functional groups replacing the chloro groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

Scientific Research Applications

3,5-dichloro-4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique functional groups make it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the dichloro and ethoxy groups contribute to its overall stability and reactivity. The compound may inhibit or activate specific pathways, depending on its target.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide
  • 3,5-dichloro-4-ethoxy-N-[4-(methyl)phenyl]benzamide
  • 3,5-dichloro-4-ethoxy-N-[4-(fluoro)phenyl]benzamide

Uniqueness

3,5-dichloro-4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug design and other applications where these properties are desirable.

Properties

IUPAC Name

3,5-dichloro-4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F3NO2/c1-2-24-14-12(17)7-9(8-13(14)18)15(23)22-11-5-3-10(4-6-11)16(19,20)21/h3-8H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTWFKCAWJHBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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